

A Spectroscopic Comparison of N-methyl-3-(phenoxymethyl)benzylamine and Its Precursors

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Compound of Interest

Compound Name: *N-methyl-3-(phenoxymethyl)benzylamine*

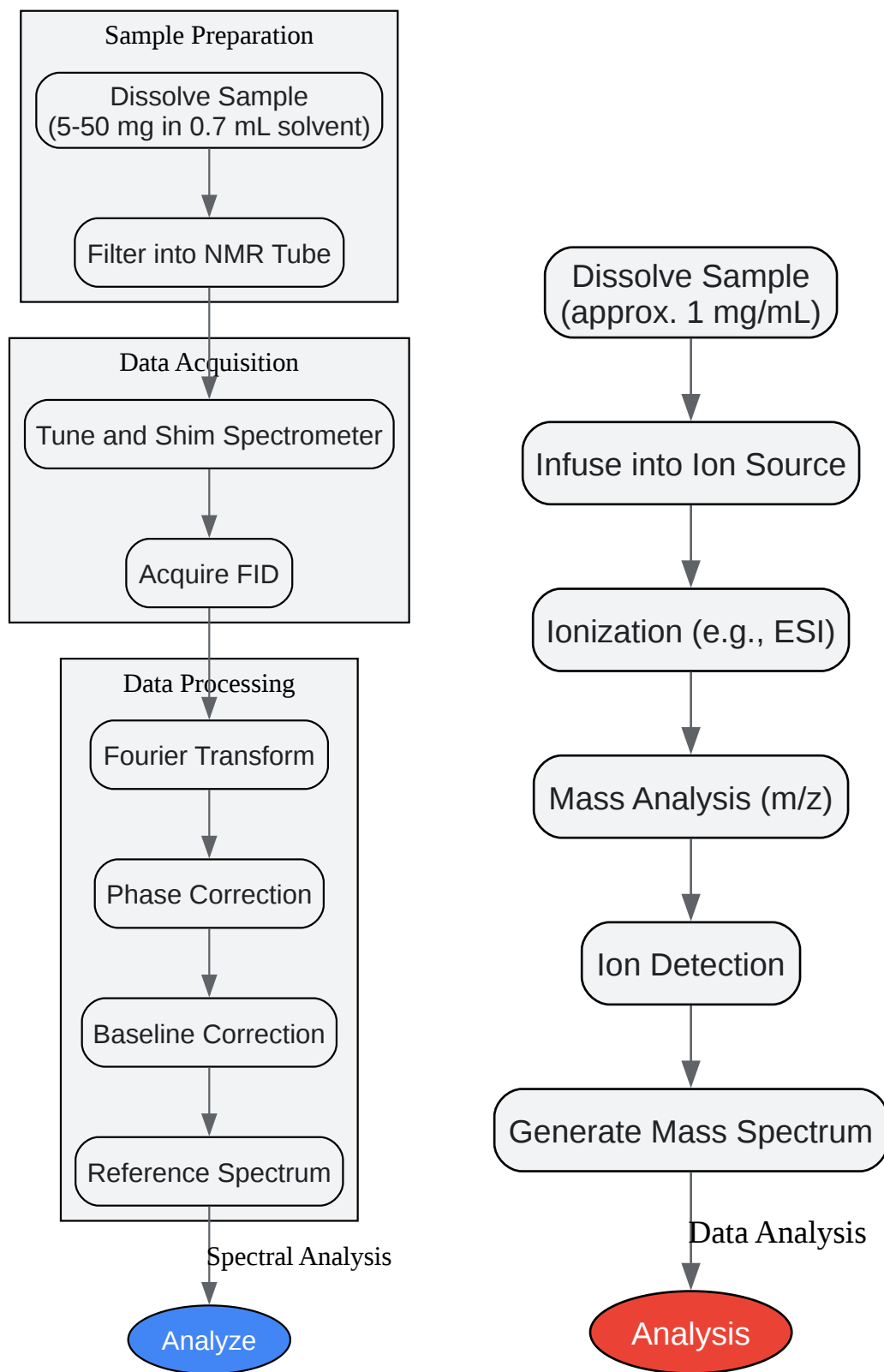
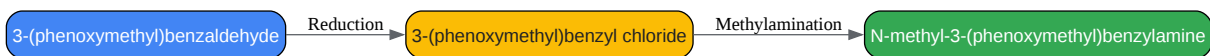
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This guide provides a detailed spectroscopic comparison of the pharmaceutical intermediate, **N-methyl-3-(phenoxymethyl)benzylamine**, and its key precursors, 3-(phenoxymethyl)benzaldehyde and 3-(phenoxymethyl)benzyl chloride. The information is intended for researchers, scientists, and professionals in drug development to facilitate the identification and characterization of these compounds.

Synthetic Pathway Overview

N-methyl-3-(phenoxymethyl)benzylamine can be synthesized in a two-step process starting from 3-(phenoxymethyl)benzaldehyde. The first step involves the reduction of the aldehyde to the corresponding benzyl chloride. Subsequently, the benzyl chloride is reacted with methylamine to yield the final product, **N-methyl-3-(phenoxymethyl)benzylamine**.



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- To cite this document: BenchChem. [A Spectroscopic Comparison of N-methyl-3-(phenoxymethyl)benzylamine and Its Precursors]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1369985#spectroscopic-comparison-of-n-methyl-3-phenoxymethyl-benzylamine-and-its-precursors>]

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